2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine
Overview
Description
This compound is a complex organic molecule that appears to contain several functional groups. These include a pyridine ring, an imidazole ring, and a 2,2-dimethylbutyl group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine and imidazole rings might be formed using methods from heterocyclic chemistry . The 2,2-dimethylbutyl group could potentially be introduced through a reaction like an alkylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and imidazole rings are aromatic and planar, while the 2,2-dimethylbutyl group is aliphatic and likely to adopt a more flexible, three-dimensional conformation .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the pyridine and imidazole rings, both of which are electron-rich and could act as nucleophiles in reactions . The 2,2-dimethylbutyl group might also participate in reactions, particularly if conditions were used that could lead to the formation of carbocations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, it is likely to be relatively non-polar due to the presence of the 2,2-dimethylbutyl group, but the pyridine and imidazole rings could confer some degree of polarity .Scientific Research Applications
OLED Applications
- Electron-Transport Materials : Pyridine-containing phenanthroimidazole derivatives, including structures similar to the queried compound, are used as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). These derivatives can optimize electron mobility and energy levels, enhancing the performance of OLEDs by lowering driving voltage and improving efficiency. Notably, these ETMs have been instrumental in developing highly efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).
Pharmaceutical Research
- Bombesin Receptor Subtype-3 Agonists : Derivatives based on biarylethylimidazole, closely related to the queried compound, have been synthesized and evaluated as bombesin receptor subtype-3 (BRS-3) agonists. These compounds show promise in treating obesity due to their potent binding affinity and agonist activity, potentially influencing food intake and body weight (Liu et al., 2010).
Antimicrobial Research
- Antimicrobial and Antimycobacterial Properties : Some imidazole-pyridine derivatives exhibit significant antimicrobial and antimycobacterial activities. This includes [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones which have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Narasimhan et al., 2011).
Antioxidant and Antitumor Activities
- Antioxidant and Antitumor Effects : Pyrazolopyridine derivatives, which share a structural similarity with the queried compound, have been reported to possess notable antioxidant and antitumor activities. This includes efficacy against liver and breast cell lines, suggesting their potential application in cancer treatment and as antioxidants (El‐Borai et al., 2013).
Biophysical and Biomedical Applications
- pH Monitoring : Certain imidazole derivatives with pyridine groups, similar in structure to the queried compound, have been used as pH-sensitive spin probes. Their EPR spectra are sensitive to pH changes, making them useful for a broad range of biophysical and biomedical applications, including pH monitoring in various environments (Kirilyuk et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKRQOMAINQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648508 | |
Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine | |
CAS RN |
1021937-07-4 | |
Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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